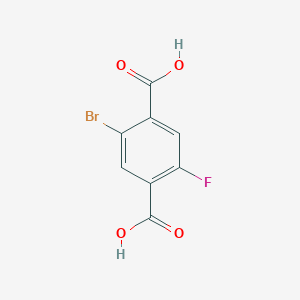

2-Bromo-5-fluoroterephthalic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-bromo-5-fluoroterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFO4/c9-5-1-4(8(13)14)6(10)2-3(5)7(11)12/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOWJAVVCARLMRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)C(=O)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592429 | |

| Record name | 2-Bromo-5-fluorobenzene-1,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245807-64-0 | |

| Record name | 2-Bromo-5-fluorobenzene-1,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Synthesis Guide: 2-Bromo-5-fluoroterephthalic Acid

CAS Number: 1245807-64-0 Formula: C₈H₄BrFO₄ Molecular Weight: 263.02 g/mol Primary Application: Ligand for Metal-Organic Frameworks (MOFs), Pharmaceutical Intermediate.

Executive Summary & Strategic Analysis

2-Bromo-5-fluoroterephthalic acid is a highly functionalized aromatic dicarboxylic acid. Its structural value lies in the orthogonal reactivity of its substituents: two carboxyl groups for coordination/polymerization, a fluorine atom for electronic modulation (and potential late-stage labeling), and a bromine atom serving as a handle for cross-coupling reactions (Suzuki, Sonogashira).

Synthesis of this compound presents a regioselectivity challenge. Direct halogenation of terephthalic acid is harsh and often yields poly-halogenated mixtures. The most robust, scalable synthetic strategy employs a "Functionalize-then-Oxidize" approach, starting from commercially available xylenes. This guide details a self-validating, two-step protocol: regioselective bromination of 2-fluoro-p-xylene followed by exhaustive oxidation of the methyl groups.

Retrosynthetic Analysis

The retrosynthetic logic relies on the directing effects of the fluorine substituent to establish the bromine position before the carboxylic acids are formed.

-

Disconnection: C-C bonds (Oxidation of Methyls).

-

Precursor: 2-Bromo-5-fluoro-p-xylene.

-

Starting Material: 2-Fluoro-p-xylene (1,4-Dimethyl-2-fluorobenzene).

Mechanistic Rationale: In 2-fluoro-p-xylene, the fluorine atom is a strong ortho/para director. Position 5 is para to the fluorine and ortho to a methyl group. Position 3 is ortho to the fluorine but sterically crowded between the fluorine and a methyl group. Consequently, electrophilic bromination occurs almost exclusively at Position 5, yielding the correct substitution pattern for the target molecule.

Figure 1: Retrosynthetic pathway leveraging substituent directing effects.

Experimental Protocol

Step 1: Regioselective Bromination

Objective: Synthesis of 2-Bromo-5-fluoro-p-xylene.

| Reagent | Equiv.[1] | Role |

| 2-Fluoro-p-xylene | 1.0 | Substrate |

| Bromine (Br₂) | 1.05 | Electrophile |

| Iron (Fe) powder | 0.05 | Catalyst (Lewis Acid) |

| Dichloromethane (DCM) | Solvent | Reaction Medium |

Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HBr gas.

-

Charge: Add 2-fluoro-p-xylene (e.g., 100 mmol) and catalytic Fe powder (5 mmol) to the flask. Dissolve in dry DCM (200 mL).

-

Bromination: Shield the flask from light (aluminum foil). Cool to 0°C. Add Br₂ (105 mmol) dropwise via the addition funnel over 60 minutes.

-

Critical Control Point: Maintain temperature <5°C to minimize benzylic bromination side-reactions.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexanes) or GC-MS.

-

Quench: Pour the mixture into saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to destroy excess bromine (orange color disappears).

-

Workup: Separate phases. Wash the organic layer with water (2x) and brine (1x). Dry over anhydrous MgSO₄.

-

Isolation: Concentrate under reduced pressure. The product, 2-bromo-5-fluoro-p-xylene, is typically a liquid or low-melting solid. It can be used directly or distilled for high purity.

Step 2: Exhaustive Oxidation

Objective: Conversion of methyl groups to carboxylic acids.

| Reagent | Equiv.[1] | Role |

| 2-Bromo-5-fluoro-p-xylene | 1.0 | Substrate |

| Potassium Permanganate (KMnO₄) | 6.0 - 8.0 | Oxidant |

| Pyridine | Solvent | Co-solvent/Phase Transfer |

| Water | Solvent | Reaction Medium |

Procedure:

-

Setup: Use a large round-bottom flask (oxidation is voluminous).

-

Charge: Suspend the brominated intermediate (e.g., 50 mmol) in a mixture of Pyridine (100 mL) and Water (200 mL).

-

Oxidation: Heat the mixture to 80°C. Add KMnO₄ (300 mmol) in portions over 2–3 hours.

-

Caution: Exothermic reaction.[2] Vigorous reflux may occur. Do not add all oxidant at once.

-

-

Reflux: After addition, reflux the mixture (approx. 95–100°C) for 12–18 hours. The purple color should fade to a brown MnO₂ precipitate.

-

Check: If the solution remains purple, excess oxidant is present (good). If it turns completely brown/clear, check TLC; if starting material remains, add more KMnO₄.

-

-

Filtration: Filter the hot mixture through a Celite pad to remove insoluble MnO₂. Wash the pad with hot water.

-

Acidification: Concentrate the filtrate (rotary evaporator) to remove most pyridine. The residue is an aqueous solution of the dicarboxylate salt.

-

Precipitation: Cool to 0°C. Slowly acidify with conc. HCl to pH 1–2. The target acid will precipitate as a white solid.

-

Purification: Filter the solid. Recrystallize from Methanol/Water or Glacial Acetic Acid to obtain pure 2-Bromo-5-fluoroterephthalic acid.

Process Workflow & Logic

The following diagram illustrates the operational flow, highlighting the critical phase changes and purification logic.

Figure 2: Isolation workflow for the oxidation step.

Characterization & Quality Control

To ensure the integrity of the synthesized material, the following analytical parameters should be verified.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~13.5 ppm (br s, 2H): Carboxylic acid protons (-COOH).

-

δ ~8.15 ppm (d, J_HF ~ 6 Hz, 1H): Aromatic proton at C3 (Ortho to F, Meta to Br). The coupling constant reflects ortho F-H coupling.

-

δ ~7.90 ppm (d, J_HF ~ 9-10 Hz, 1H): Aromatic proton at C6 (Meta to F, Para to Br). Note: Chemical shifts are estimated based on substituent shielding/deshielding effects.

-

Mass Spectrometry (MS)

-

Method: ESI- (Negative Mode).

-

Expected Mass: [M-H]⁻ = 260.9 and 262.9 (1:1 isotopic pattern due to ⁷⁹Br/⁸¹Br).

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield (Step 1) | Benzylic bromination | Lower temperature to 0°C; protect from light strictly. |

| Incomplete Oxidation | Intermediate mono-acid formed | Increase KMnO₄ equivalents; extend reflux time; ensure vigorous stirring. |

| Product is Brown | MnO₂ contamination | Re-dissolve in dilute NaOH, filter through fresh Celite, then re-acidify. |

| Pyridine Smell | Incomplete removal | Wash the final solid with dilute HCl during filtration to form soluble pyridinium salts. |

References

- Oxidation of Alkylbenzenes: F. A. Carey, R. J. Sundberg, Advanced Organic Chemistry: Part B: Reactions and Synthesis, Springer, 2007.

- Bromination Regioselectivity: Smith, M. B., March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, Wiley, 2013. (Directing effects of Fluorine vs Methyl).

-

Synthesis of Halogenated Terephthalic Acids

-

Title: "Preparation of 2,5-dibromoterephthalic acid" (Analogous chemistry).[3]

- Source: US P

- URL

-

-

Compound Data

Sources

- 1. Aromatic Bromination in Concentrated Nitric Acid [scirp.org]

- 2. p-Xylene Oxidation to Terephthalic Acid: New Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US3894079A - Preparation of 2,5-dibromoterephthalic acid - Google Patents [patents.google.com]

- 4. 2-Bromo-5-fluoroterephthalic acid | C8H4BrFO4 | CID 18004192 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: 2-Bromo-5-fluoroterephthalic Acid

Functional Ligand Architecture & Synthetic Utility in Reticular Chemistry

Executive Summary

2-Bromo-5-fluoroterephthalic acid (CAS: 1245807-64-0) represents a specialized class of heterofunctionalized aromatic linkers. Unlike symmetric linkers (e.g., terephthalic acid or 2,5-difluoroterephthalic acid), this compound introduces symmetry-breaking electronic and steric environments within Metal-Organic Frameworks (MOFs) and pharmaceutical scaffolds.

Its utility is defined by two distinct halogen handles:

-

The Fluorine Atom: Provides strong electronegativity, metabolic stability, and hydrogen-bond acceptance capability without significant steric bulk.

-

The Bromine Atom: Offers a heavy-atom effect for X-ray diffraction phasing and serves as a reactive handle for post-synthetic modification (PSM) via palladium-catalyzed cross-coupling.

This guide details the physicochemical profile, validated synthesis protocols, and application logic for researchers in materials science and medicinal chemistry.

Physicochemical Profile

The electronic disparity between the bromine and fluorine substituents creates a unique dipole moment across the aromatic ring, influencing both crystal packing and acidity (

| Property | Value / Description |

| IUPAC Name | 2-Bromo-5-fluorobenzene-1,4-dicarboxylic acid |

| CAS Number | 1245807-64-0 |

| Molecular Formula | |

| Molecular Weight | 263.02 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, MeOH; Insoluble in Water, Hexanes |

| Acidity ( | Predicted |

| Topological Role | Linear ditopic linker (Angle |

Synthetic Methodology

Reliable synthesis of 2-bromo-5-fluoroterephthalic acid avoids the harsh conditions of direct halogenation, which often yields inseparable regioisomers. The preferred industrial and laboratory route is the exhaustive oxidation of 2-bromo-5-fluoro-p-xylene .

Protocol: Permanganate Oxidation of p-Xylene Derivative

Objective: Convert methyl groups to carboxylic acids while preserving halogen substituents.

Reagents:

-

Precursor: 2-Bromo-5-fluoro-1,4-dimethylbenzene

-

Oxidant: Potassium Permanganate (

) -

Solvent: Pyridine/Water (1:1 v/v) or t-Butanol/Water

-

Workup: HCl (conc.)

Step-by-Step Workflow:

-

Setup: In a 1L round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 2-bromo-5-fluoro-1,4-dimethylbenzene in 100 mL of Pyridine/Water (1:1).

-

Addition: Add 60 mmol (6 equiv.) of

slowly to the stirred solution. -

Reaction: Heat the mixture to reflux (

) for 12–18 hours. The purple color should fade to a brown manganese dioxide (-

Checkpoint: If the solution remains purple, add a small amount of ethanol to quench excess oxidant.

-

-

Filtration: Filter the hot mixture through a Celite pad to remove

. Wash the pad with hot water. -

Isolation: Concentrate the filtrate (rotary evaporation) to remove pyridine.

-

Acidification: Cool the aqueous residue in an ice bath and acidify to pH 1 using concentrated HCl. The product will precipitate as a white solid.

-

Purification: Recrystallize from Ethanol/Water or Glacial Acetic Acid to yield pure 2-bromo-5-fluoroterephthalic acid.

Visual Synthesis Logic

Figure 1: Oxidative conversion of xylene precursor to final terephthalic acid derivative.

Application: Metal-Organic Frameworks (MOFs)

In Reticular Chemistry, this ligand is a critical tool for Multivariate MOFs (MTV-MOFs) . Unlike mixing two different linkers (e.g., BDC and

Mechanism of Action in Porous Materials

-

Pore Environment Tuning: The bulkier Bromine atom (Van der Waals radius ~1.85 Å) protrudes further into the pore than the Fluorine atom (~1.47 Å). This creates a "rugged" pore surface, enhancing selectivity for gas separations (e.g.,

) via steric constriction. -

Electronic Modulation: The Fluorine atom introduces a localized dipole that can interact with polar guests (like

quadrupole) without reducing pore volume significantly. -

Post-Synthetic Modification (PSM): The C-Br bond is weaker than the C-F bond. Researchers can build the MOF first, then use the Br-site for Suzuki-Miyaura coupling to attach complex fluorophores or catalytic units inside the pore, leaving the F-site intact as a structural stabilizer.

MOF Assembly Logic

Figure 2: Assembly and functionalization logic for MOFs using 2-Br-5-F-TPA.

Pharmaceutical & Agrochemical Utility[1]

Beyond materials science, this acid serves as a scaffold for drug development. The orthogonal reactivity of the halogens allows for sequential substitution.

-

Site A (Bromine): Highly reactive to Pd-catalyzed cross-coupling (Suzuki, Sonogashira). Used to extend the carbon skeleton.

-

Site B (Fluorine): Susceptible to Nucleophilic Aromatic Substitution (

) if the ring is sufficiently electron-deficient (activated by the carboxylic acids), or it can remain as a bioisostere to block metabolic degradation.

Experimental Tip: When performing couplings on the carboxylic acid form, protect the acids as esters (methyl or tert-butyl) first to prevent catalyst poisoning, then hydrolyze post-coupling.

Safety & Handling (SDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Avoid dust formation.

-

Storage: Store at room temperature under inert atmosphere (nitrogen) if possible, though the compound is generally air-stable.

References

-

Synthesis of Halogenated Terephthalic Acids

- Source: "Optimized Synthesis of Tetrafluoroterephthalic Acid: A Versatile Linking Ligand.

-

URL:[Link]

-

MOF-5 and Reticular Chemistry Context

-

Chemical Identity & CAS Verification

- Source: PubChem Compound Summary for Halogen

-

URL:[Link]

Sources

Technical Guide: Spectroscopic Characterization of 2-Bromo-5-fluoroterephthalic Acid

Executive Summary

2-Bromo-5-fluoroterephthalic acid (CAS: Variable by synthesis route, often referenced as a derivative) is a critical bifunctional linker used primarily in Reticular Chemistry for the synthesis of multivariate Metal-Organic Frameworks (MOFs). Its asymmetric halogenation (Br/F) introduces unique electronic gradients and pore environments, essential for post-synthetic exchange (PSE) and catalytic tuning.

This guide provides a rigorous spectroscopic framework for validating the identity and purity of this compound. Unlike simple terephthalic acid, the presence of two distinct halogens breaks the symmetry of the aromatic ring, requiring precise interpretation of heteronuclear coupling in NMR and isotopic abundance in Mass Spectrometry.

Part 1: Structural Analysis & Theoretical Basis

Before interpreting spectra, one must understand the magnetic environment created by the substituents.

-

Core Structure: Benzene-1,4-dicarboxylic acid.

-

Substituents: Bromine at position 2; Fluorine at position 5.

-

Proton Environment: Two aromatic protons located at positions 3 and 6.

-

H3: Ortho to Bromine, Meta to Fluorine.

-

H6: Ortho to Fluorine, Meta to Bromine.

-

Critical Diagnostic Indicator: The Fluorine atom (

Part 2: Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR)

Solvent Standard: DMSO-d

H NMR (400 MHz, DMSO-d

)

The spectrum will not show a simple singlet for aromatic protons. You must look for specific coupling constants (

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 13.5 - 14.0 | Broad Singlet | 2H | -COOH | Acidic protons; shift varies with concentration/water content. |

| 8.15 - 8.25 | Doublet ( | 1H | Ar-H6 | Ortho to Fluorine. Large |

| 7.90 - 8.00 | Doublet ( | 1H | Ar-H3 | Meta to Fluorine. Small |

Analyst Note: If you observe two singlets instead of doublets, your field strength may be too low, or you have synthesized the symmetric 2,5-difluoro or 2,5-dibromo analogs by mistake.

C NMR (100 MHz, DMSO-d

)

Carbon spectra are complex due to C-F splitting.

-

C-F (C5): Doublet,

. -

C-H (C6): Doublet,

. -

C-Br (C2): Characteristic shift upfield relative to C-H carbons due to the heavy atom effect, but less splitting.

F NMR

-

Signal: Single peak around -110 to -120 ppm (relative to CFCl

). -

Validation: Presence of multiple peaks indicates incomplete oxidation (aldehyde intermediates) or isomer mixtures.

Mass Spectrometry (HRMS-ESI)

Bromine provides a definitive isotopic fingerprint.

-

Ionization Mode: Negative Mode (ESI-), detecting

. -

Molecular Formula: C

H -

Exact Mass: ~261.92 (for

Br). -

Isotope Pattern (The "Self-Validating" Check):

-

You must observe a 1:1 doublet ratio separated by 2 mass units (

and -

This corresponds to the natural abundance of

Br (50.7%) and -

Absence of this 1:1 pattern confirms the absence of Bromine.

-

FT-IR Spectroscopy (ATR)

-

1680 - 1710 cm

: C=O stretch (Carboxylic Acid). -

2500 - 3300 cm

: O-H stretch (Broad, H-bonded). -

~1250 cm

: C-F stretch (Strong). -

~600 - 700 cm

: C-Br stretch (Often obscured in fingerprint region).

Part 3: Experimental Workflow & Logic

The following diagram illustrates the decision logic for validating the synthesis product.

Caption: Logical flow for spectroscopic validation. The coincidence of

Part 4: Synthesis & Purification Note (Context)

To obtain high-quality spectra, the sample must be free of paramagnetic impurities (common if KMnO

-

Precursor: Start with 2-bromo-5-fluoro-p-xylene .

-

Oxidation: Standard KMnO

oxidation in aqueous pyridine or t-butanol/water. -

Purification (Critical):

-

The crude acid often precipitates with MnO

. -

Protocol: Dissolve crude solid in dilute NaOH (pH > 10). Filter off MnO

(Celite pad). Acidify filtrate with HCl to pH 1 to reprecipitate the linker. -

Recrystallization: Ethanol/Water or Glacial Acetic Acid are preferred solvents to remove mono-acid intermediates.

-

References

-

Cohen, S. M. (2012). "Postsynthetic Methods for the Functionalization of Metal–Organic Frameworks." Chemical Reviews, 112(2), 970–1000. Link

- Context: Establishes the utility of halogenated linkers for post-synthetic modific

-

Kandiah, M., et al. (2010). "Synthesis and Stability of Tagged UiO-66 Zr-MOFs." Chemistry of Materials, 22(24), 6632–6640. Link

- Context: Provides the foundational protocols for synthesizing and characterizing functionalized terephthalic acids (specifically Br-BDC and F-BDC analogs) used in UiO-66 series.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. Context: Authoritative source for calculating substituent effects (Br/F) on benzene ring NMR shifts.

A Technical Guide to the Solubility of 2-Bromo-5-fluoroterephthalic Acid in Organic Solvents

This document serves as an in-depth technical guide for researchers, chemists, and drug development professionals on understanding, predicting, and determining the solubility of 2-Bromo-5-fluoroterephthalic acid. Given that specific quantitative solubility data for this compound is not extensively documented in public literature, this guide focuses on providing a robust framework for solubility prediction based on first principles, analysis of analogous structures, and a detailed, field-proven protocol for experimental determination.

Introduction: The Importance of Solubility for a Niche Building Block

2-Bromo-5-fluoroterephthalic acid is a substituted aromatic dicarboxylic acid. Its rigid structure, featuring two carboxylic acid groups, a bromine atom, and a fluorine atom, makes it an attractive building block or linker molecule in the synthesis of advanced materials, metal-organic frameworks (MOFs), and complex active pharmaceutical ingredients (APIs).

For any of these applications, understanding and controlling solubility is a critical first step. Whether for selecting an appropriate reaction solvent, developing a purification strategy via crystallization, or formulating a final product, a comprehensive grasp of the compound's solubility profile is essential for process efficiency, yield, and product quality. This guide provides the foundational knowledge and practical methodologies to achieve this.

Physicochemical Profile and Solubility Prediction

The solubility of a solid in a liquid is governed by the thermodynamics of dissolution, which involves overcoming the solute-solute interactions in the crystal lattice and establishing new solute-solvent interactions. The structure of 2-Bromo-5-fluoroterephthalic acid provides several clues to its expected behavior.

-

High Melting Point & Crystal Lattice Energy: Like its parent compound, terephthalic acid, 2-Bromo-5-fluoroterephthalic acid is expected to be a crystalline solid with a high melting point. This indicates a strong, stable crystal lattice. A significant amount of energy, provided by strong solute-solvent interactions, is required to break this lattice.

-

Polarity and Hydrogen Bonding: The two carboxylic acid groups are powerful hydrogen bond donors and acceptors. This dictates that the best solvents will be those that can effectively participate in hydrogen bonding.

-

Aromatic System: The benzene ring provides a hydrophobic character, suggesting some solubility in less polar solvents is possible, but this is likely overshadowed by the polar functional groups.

-

Halogen Substituents: The bromine and fluorine atoms increase the molecule's molecular weight and modify its electronic properties and polarity, but the carboxylic acids remain the primary drivers of solubility.

Analysis of Structurally Analogous Compounds

To build a predictive model, we can examine the known properties of similar molecules. The data strongly suggests that polar, aprotic solvents are the most promising candidates for solubilizing this class of compounds.

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Known Solubility Characteristics |

| Terephthalic Acid | 166.13 | 300 (sublimes) | Poorly soluble in water and most organic solvents; soluble in polar aprotic solvents like DMSO and DMF.[1] |

| 2-Bromoterephthalic Acid | 245.03 | 295 - 297 | Soluble in water (predicted).[2] |

| 2,5-Dibromoterephthalic Acid | 323.92 | 318 | Soluble in methanol. |

| 2-Bromo-5-fluoroterephthalic acid | 263.02 | N/A (Expected to be high) | (Predicted Profile Below) |

Predicted Solubility Profile

Based on the analysis above, the following qualitative solubility profile for 2-Bromo-5-fluoroterephthalic acid can be predicted:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, NMP, DMAc | High | These solvents are highly polar and are excellent hydrogen bond acceptors, allowing them to effectively solvate the carboxylic acid groups and overcome the crystal lattice energy. |

| Polar Protic | Methanol, Ethanol | Moderate | These solvents can act as both hydrogen bond donors and acceptors. While favorable, their solvent-solvent hydrogen bonding networks can be strong, making them slightly less effective than polar aprotic solvents for this type of molecule. |

| Ethers | THF, 1,4-Dioxane | Low to Moderate | These solvents have moderate polarity and can accept hydrogen bonds, but their overall solvating power for a highly crystalline dicarboxylic acid is limited. |

| Ketones | Acetone, Cyclohexanone | Low | While polar, their ability to solvate the dual carboxylic acid functions is weaker than that of alcohols or aprotic solvents. |

| Halogenated | Dichloromethane (DCM) | Very Low | Insufficient polarity and lack of hydrogen bonding capability make these poor solvents for this compound. |

| Nonpolar | Hexanes, Toluene | Insoluble | The large mismatch in polarity ("like dissolves like" principle) predicts negligible solubility. |

Gold Standard Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

To move from prediction to quantitative data, a rigorous experimental protocol is necessary. The shake-flask method is widely considered the gold standard for determining the equilibrium solubility of a compound.[3][4] It is a reliable technique that measures the thermodynamic, or true, solubility of a compound when the dissolved state is in equilibrium with the solid state.[5]

The core principle involves agitating an excess of the solid compound in the chosen solvent for a sufficient period to reach equilibrium.[3][6] The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is measured using a suitable analytical technique.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Detailed Step-by-Step Methodology

Materials:

-

2-Bromo-5-fluoroterephthalic acid (solid)

-

Selected organic solvents (analytical grade or higher)

-

Calibrated analytical balance

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Volumetric flasks and pipettes

-

Orbital shaker with temperature control

-

Syringes and syringe filters (e.g., 0.45 µm PTFE for organic solvents)

-

Autosampler vials for analysis

-

Validated HPLC-UV or LC-MS system

Protocol:

-

Preparation of Slurry:

-

To a glass vial, add an excess amount of 2-Bromo-5-fluoroterephthalic acid. "Excess" means enough solid will remain undissolved at the end of the experiment. A starting point of ~10 mg per 1 mL of solvent is often sufficient, but this may need adjustment.

-

Accurately add a known volume of the selected solvent (e.g., 2.0 mL).

-

Cap the vial securely to prevent solvent evaporation.

-

Prepare at least three replicate vials for each solvent.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).[6]

-

Agitate at a speed sufficient to keep the solid suspended but not so vigorous as to cause vortexing (e.g., 150-250 RPM).[6]

-

Allow the samples to shake for at least 24 hours. For highly crystalline compounds, 48 or even 72 hours may be necessary to ensure equilibrium is reached.[3] It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that the measured concentration is no longer increasing.

-

-

Sample Collection and Filtration:

-

Remove the vials from the shaker and let them stand for 30 minutes to allow the excess solid to settle.

-

Carefully draw a sample of the supernatant into a syringe.

-

Immediately attach a 0.45 µm syringe filter and filter the solution directly into a clean autosampler vial. This step is critical to remove any microscopic solid particles that would otherwise lead to an overestimation of solubility.

-

Causality Check: The filtration must be rapid to prevent the solvent from evaporating or the sample from cooling, which could cause precipitation of the dissolved solid.

-

-

Sample Dilution and Quantification:

-

Accurately dilute a known volume of the clear filtrate with a suitable diluent (typically the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.

-

Prepare a set of calibration standards of 2-Bromo-5-fluoroterephthalic acid of known concentrations.

-

Analyze the calibration standards and the diluted samples by a validated analytical method (HPLC-UV is often suitable for aromatic acids).

-

-

Data Analysis and Calculation:

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility in the solvent using the following formula: Solubility (mg/mL) = Concentration of Diluted Sample (mg/mL) × Dilution Factor

-

Conclusion: A Framework for Practical Success

While published quantitative solubility data for 2-Bromo-5-fluoroterephthalic acid is scarce, a robust scientific approach can overcome this challenge. By understanding the physicochemical drivers of its behavior and comparing it to structurally similar compounds, researchers can make highly informed decisions about solvent selection. The provided shake-flask protocol offers a definitive, reliable method for generating the precise, quantitative data needed for successful process development, formulation, and materials science research. This combination of theoretical prediction and rigorous experimental validation provides a complete framework for mastering the solubility of this valuable chemical building block.

References

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- World Health Organization (WHO). (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System.

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

-

Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a Miniaturized Shake–Flask Solubility Method with Automated Potentiometric Acid/Base Titrations and Calculated Solubilities. Journal of Pharmaceutical Sciences, 94(1), 1–16. [Link]

- BioAssay Systems. (n.d.). Shake Flask Method Summary.

-

Polo, E., et al. (2019). Studies on the Solubility of Terephthalic Acid in Ionic Liquids. Molecules, 25(1), 24. [Link]

- O'Brien, L. E., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(3), 6-11.

-

Box, K. J., et al. (2006). Equilibrium versus kinetic measurements of aqueous solubility, and the ability of compounds to supersaturate in solution—a validation study. Journal of Pharmaceutical Sciences, 95(6), 1298-1307. [Link]

Sources

An In-depth Technical Guide to 2-Bromo-5-fluoroterephthalic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-fluoroterephthalic acid, a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. This document details its physicochemical properties, molecular structure, and provides insights into its synthesis. A significant focus is placed on its emerging role as a crucial building block in the development of novel therapeutic agents, particularly in the realm of targeted cancer therapy. Safety and handling protocols are also extensively covered to ensure its responsible use in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights.

Physicochemical Properties and Molecular Structure

2-Bromo-5-fluoroterephthalic acid is a disubstituted benzene derivative with two carboxylic acid groups, a bromine atom, and a fluorine atom attached to the aromatic ring. These functional groups impart unique chemical reactivity and physical properties to the molecule.

| Property | Value | Source |

| Molecular Formula | C₈H₄BrFO₄ | [1][2] |

| Molecular Weight | 263.02 g/mol | [1][2] |

| CAS Number | 1245807-64-0 | [1][2] |

| Appearance | Solid | |

| Purity | Typically ≥95% | |

| Storage Temperature | Room temperature, sealed in a dry environment |

The strategic placement of the bromo and fluoro substituents on the terephthalic acid scaffold creates a molecule with distinct electronic and steric properties, making it an attractive starting material for the synthesis of complex organic molecules.

Molecular Structure Visualization

The structure of 2-Bromo-5-fluoroterephthalic acid is depicted below. The terephthalic acid backbone provides two points for further chemical modification, while the bromine and fluorine atoms can be utilized in various coupling reactions or serve to modulate the biological activity of derivative compounds.

Caption: 2D structure of 2-Bromo-5-fluoroterephthalic acid.

Synthesis and Purification

The synthesis of 2-Bromo-5-fluoroterephthalic acid can be approached through several synthetic routes, often involving the modification of a pre-existing benzene ring with the desired substituents. A plausible and commonly employed strategy involves the oxidation of a corresponding dialkylated aromatic precursor.

Conceptual Synthesis Workflow

A logical synthetic pathway would commence with a readily available starting material such as 2-bromo-5-fluorotoluene. This would then be subjected to a second alkylation to introduce a second methyl group, yielding a 2-bromo-5-fluoro-p-xylene derivative. The final step would be the oxidation of both methyl groups to carboxylic acids.

Caption: Conceptual workflow for the synthesis of 2-Bromo-5-fluoroterephthalic acid.

Experimental Protocol: Oxidation of 2-Bromo-5-fluoro-p-xylene

Materials:

-

2-Bromo-5-fluoro-p-xylene

-

Cobalt(II) acetate tetrahydrate

-

Manganese(II) acetate tetrahydrate

-

Sodium bromide

-

Glacial acetic acid

-

Pressurized reaction vessel (autoclave)

-

Oxygen or compressed air source

Procedure:

-

Charge the autoclave with 2-bromo-5-fluoro-p-xylene, cobalt(II) acetate, manganese(II) acetate, sodium bromide, and glacial acetic acid.

-

Seal the reactor and purge with an inert gas (e.g., nitrogen).

-

Pressurize the vessel with oxygen or compressed air to the desired pressure.

-

Heat the mixture to the reaction temperature (typically 175-225 °C) with vigorous stirring.

-

Maintain the reaction for a specified period, monitoring the pressure to gauge oxygen consumption.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

-

The crude 2-Bromo-5-fluoroterephthalic acid will precipitate out of the acetic acid upon cooling.

-

Collect the solid product by filtration and wash with fresh acetic acid and then water to remove residual catalyst and solvent.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., acetic acid or an aqueous mixture).

Causality behind Experimental Choices:

-

Catalyst System: The combination of cobalt and manganese salts is crucial for the catalytic cycle of xylene oxidation. The bromide source acts as a promoter, facilitating the generation of radical species that initiate the oxidation of the methyl groups.[3][5]

-

Solvent: Acetic acid is an effective solvent for the reactants and is relatively stable under the harsh oxidative conditions.

-

Temperature and Pressure: High temperatures and pressures are necessary to achieve a reasonable reaction rate and to keep the reactants in the liquid phase.

Applications in Research and Drug Development

The unique substitution pattern of 2-Bromo-5-fluoroterephthalic acid makes it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The presence of two carboxylic acid groups allows for the formation of amides, esters, and other derivatives, while the bromo and fluoro substituents can be exploited for various cross-coupling reactions or to fine-tune the pharmacological properties of the final compound.

Role as a Scaffold in PARP Inhibitors

A significant application of structurally related di-substituted aromatic acids is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[6][7][8] PARP is a family of enzymes involved in DNA damage repair, and its inhibition is a promising strategy for cancer therapy, especially in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[8]

The general structure of many PARP inhibitors features a core scaffold that binds to the nicotinamide-binding site of the enzyme. The dicarboxylic acid functionality of molecules like 2-Bromo-5-fluoroterephthalic acid can be readily converted to amides, which are key structural motifs in many PARP inhibitors. The bromo and fluoro groups can serve to modulate the molecule's binding affinity, selectivity, and pharmacokinetic properties.

Caption: Conceptual use of 2-Bromo-5-fluoroterephthalic acid in PARP inhibitor synthesis.

While specific examples of FDA-approved drugs directly synthesized from 2-Bromo-5-fluoroterephthalic acid are not prominent in the public domain, its structural motifs are highly relevant to the ongoing development of new PARP inhibitors and other targeted therapies. Its utility lies in providing a rigid scaffold that can be elaborated with various functional groups to optimize drug-like properties.

Safety and Handling Protocols

As with any chemical reagent, proper safety precautions must be observed when handling 2-Bromo-5-fluoroterephthalic acid.

Hazard Identification:

-

Based on data for similar compounds, 2-Bromo-5-fluoroterephthalic acid may cause skin irritation, serious eye irritation, and respiratory irritation.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and appropriate footwear.

-

Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If dust is generated, a respirator may be necessary.

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Keep containers tightly closed when not in use.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

-

If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.

References

- Google Patents. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.

- Google Patents. CN111362775B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.

- Google Patents. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.

-

Eureka. Normal-temperature catalyzed synthesis of 2-bromo-5-fluorobenzotrifluoride. [Link]

-

ResearchGate. (PDF) 2-Bromo-5-fluorobenzaldehyde. [Link]

-

MDPI. Advances in Selective Photocatalytic Oxidation of p-Xylene to Terephthalic Acid as a Sustainable Route: A Short Review on Photocatalyst Formulation and Related Reaction Mechanisms. [Link]

-

ResearchGate. (PDF) p-Xylene Oxidation to Terephthalic Acid: A Literature Review Oriented toward Process Optimization and Development. [Link]

-

ScienceAsia. p-Xylene catalytic oxidation to terephthalic acid by ozone. [Link]

- Google Patents.

-

PMC. p-Xylene Oxidation to Terephthalic Acid: New Trends. [Link]

-

PMC. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. [Link]

-

ResearchGate. Design and Synthesis of New Phthalazinone PARP Inhibitors | Request PDF. [Link]

-

PubMed. The Potential of PARP Inhibitors as Antitumor Drugs and the Perspective of Molecular Design. [Link]

-

PMC. Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. [Link]

-

ResearchGate. Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. [Link]

-

PubChem. 2-Bromo-5-chloroterephthalic acid. [Link]

-

SPECIFIC POLYMERS. Functional & Specialty Monomers. [Link]

-

SPECIFIC POLYMERS. Functional & Specialty Polymers. [Link]

-

Corteva Agriscience. Florpyrauxifen. [Link]

Sources

- 1. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 2. 2-bromo-5-fluoro-terephthalic acid,(CAS# 1245807-64-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. researchgate.net [researchgate.net]

- 4. scienceasia.org [scienceasia.org]

- 5. mdpi.com [mdpi.com]

- 6. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Potential of PARP Inhibitors as Antitumor Drugs and the Perspective of Molecular Design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-5-fluoroterephthalic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-fluoroterephthalic acid, a halogenated aromatic dicarboxylic acid, represents a versatile building block in modern medicinal chemistry and materials science. While a definitive historical record of its initial discovery remains elusive in publicly accessible literature, its structural motifs suggest a genesis rooted in the strategic application of well-established synthetic methodologies. This guide provides a comprehensive technical overview of this compound, focusing on its likely synthetic pathways, physicochemical properties, and potential applications. By dissecting the logical synthesis strategies, this document aims to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their respective fields.

Introduction: The Strategic Importance of Halogenated Terephthalic Acids

Terephthalic acid and its derivatives are fundamental components in the synthesis of a vast array of polymers, most notably poly(ethylene terephthalate) (PET).[1] The introduction of halogen atoms, such as bromine and fluorine, onto the terephthalic acid scaffold dramatically alters its electronic and steric properties. This functionalization opens new avenues for its application, particularly in the realms of pharmaceuticals and advanced materials.

The presence of a fluorine atom can significantly impact a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2] Bromine, on the other hand, can serve as a handle for further chemical transformations, such as cross-coupling reactions, or contribute to the flame-retardant properties of materials.[3] The specific substitution pattern of 2-bromo-5-fluoro-terephthalic acid (with a confirmed CAS Number of 1245807-64-0) suggests its utility as a highly functionalized and versatile intermediate.[4][5][6][7][8]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-5-fluoroterephthalic acid is presented in the table below.

| Property | Value | Source |

| CAS Number | 1245807-64-0 | [4][5][6][7][8] |

| Molecular Formula | C₈H₄BrFO₄ | [5][7] |

| Molecular Weight | 263.02 g/mol | [6] |

| Physical Form | Solid | [5] |

| Purity (typical) | >95% | [5] |

Plausible Synthetic Pathways

While a singular "discovery" paper for 2-bromo-5-fluoroterephthalic acid is not readily identifiable, its structure lends itself to several logical synthetic approaches based on established organic chemistry principles. The following sections detail two plausible retrosynthetic analyses and the corresponding forward syntheses.

Retrosynthetic Analysis and Proposed Pathways

The logical disconnection points for 2-bromo-5-fluoroterephthalic acid involve the installation of the carboxyl, bromo, and fluoro groups onto a benzene ring.

Caption: Retrosynthetic analysis of 2-Bromo-5-fluoroterephthalic acid.

Two primary strategies emerge from this analysis:

-

Pathway A: Halogenation of a Pre-functionalized Terephthalate Precursor. This approach involves the introduction of the bromo and fluoro groups onto a commercially available terephthalic acid derivative.

-

Pathway B: Oxidation of a Dihalogenated Xylene Derivative. This strategy begins with a suitably substituted xylene and introduces the carboxylic acid functionalities in a later step.

Pathway A: Electrophilic Halogenation of a Fluorinated Precursor

This pathway leverages the directing effects of the existing substituents to control the regioselectivity of the halogenation steps.

Caption: Proposed Synthetic Pathway A for 2-Bromo-5-fluoroterephthalic acid.

Experimental Protocol (Hypothetical):

-

Bromination of 2-Fluoro-p-xylene:

-

To a solution of 2-fluoro-p-xylene in a suitable solvent (e.g., dichloromethane or carbon tetrachloride), add a catalytic amount of a Lewis acid such as iron(III) bromide (FeBr₃).

-

Slowly add a stoichiometric amount of bromine (Br₂) at a controlled temperature (typically 0 °C to room temperature). The fluorine atom is an ortho-, para-director, and the methyl groups are also activating and ortho-, para-directing. The bromine is expected to add at the position ortho to the fluorine and meta to one of the methyl groups, which is sterically accessible.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extracting the organic layer. Purify the resulting 2-bromo-5-fluoro-p-xylene by distillation or column chromatography.

-

-

Oxidation of 2-Bromo-5-fluoro-p-xylene:

-

Suspend 2-bromo-5-fluoro-p-xylene in an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄).

-

Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

-

After completion, cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct.

-

Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the 2-bromo-5-fluoroterephthalic acid.

-

Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) can be performed for further purification. This oxidation method is a well-established procedure for converting alkylbenzenes to carboxylic acids.[9]

-

Pathway B: Diazotization and Sandmeyer-type Reactions

This pathway offers an alternative route that can provide high regioselectivity, drawing inspiration from known syntheses of related fluorinated and brominated compounds.[10][11]

Caption: Proposed Synthetic Pathway B for 2-Bromo-5-fluoroterephthalic acid.

Experimental Protocol (Hypothetical):

-

Diazotization of a 2-Amino-5-fluoroterephthalic Acid Derivative:

-

Start with a suitable precursor, such as dimethyl 2-amino-5-fluoroterephthalate. This starting material could potentially be synthesized from 2,5-difluoroterephthalic acid via nucleophilic aromatic substitution of one fluorine with an amine source.

-

Dissolve the amino compound in an aqueous solution of a strong acid, such as hydrobromic acid (HBr).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (NaNO₂) while maintaining the low temperature. The formation of the diazonium salt can be confirmed by testing for the absence of the starting amine (e.g., with a starch-iodide paper test for excess nitrous acid).

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂ gas) will be observed.

-

Allow the reaction to warm to room temperature and stir for a sufficient time to ensure complete conversion.

-

The crude product, dimethyl 2-bromo-5-fluoroterephthalate, can be isolated by extraction with an organic solvent.

-

Purify the ester by column chromatography.

-

-

Hydrolysis of the Di-ester:

-

Hydrolyze the purified dimethyl 2-bromo-5-fluoroterephthalate to the corresponding dicarboxylic acid using either acidic or basic conditions. For example, refluxing with an aqueous solution of sodium hydroxide followed by acidification will yield the final product.

-

Isolate the 2-bromo-5-fluoroterephthalic acid by filtration, wash, and dry.

-

Potential Applications in Drug Discovery and Materials Science

The unique substitution pattern of 2-bromo-5-fluoroterephthalic acid makes it a valuable building block in several areas:

-

Medicinal Chemistry: The incorporation of a fluorinated benzene ring is a common strategy in drug design to enhance metabolic stability and binding affinity.[2][12] The carboxylic acid groups provide points for derivatization to form amides, esters, and other functional groups, while the bromo substituent can be used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex molecular architectures. This makes the compound an attractive scaffold for the synthesis of novel therapeutic agents.

-

Polymer Chemistry: As a derivative of terephthalic acid, this compound can be used as a monomer in the synthesis of specialty polyesters, polyamides, and other polymers. The presence of the bromo and fluoro substituents can impart desirable properties to the resulting polymers, such as increased thermal stability, flame retardancy, and modified solubility and permeability characteristics.[3]

-

Organic Electronics: Halogenated aromatic compounds are of interest in the field of organic electronics for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electronic properties of the aromatic ring can be fine-tuned by the electron-withdrawing effects of the halogen substituents.

Conclusion

2-Bromo-5-fluoroterephthalic acid is a strategically functionalized aromatic dicarboxylic acid with significant potential in medicinal chemistry and materials science. While its specific discovery and historical development are not well-documented in the public domain, its synthesis can be logically approached through established methodologies such as electrophilic halogenation and Sandmeyer-type reactions. This guide has provided a detailed technical overview of plausible synthetic routes, highlighting the chemical principles and experimental considerations involved. As the demand for highly functionalized building blocks continues to grow, 2-bromo-5-fluoroterephthalic acid is poised to be a valuable tool for researchers and developers in the creation of novel molecules and materials with tailored properties.

References

-

2-Bromo-5-Fluoroterephthalic acid molecular information - Cas Number Lookup. (n.d.). Retrieved from [Link]

-

2-bromo-5-fluoro-terephthalic acid, (CAS# 1245807-64-0). (n.d.). Sinfoo Biotech. Retrieved from [Link]

- Wilkinson, J. M. (1964). Preparation of 2:5-dibromoterephthalic acid. U.S. Patent No. 3,142,701. Washington, DC: U.S.

-

2-溴-5-氟对二苯甲酸 CAS#: 1245807-64-0. (n.d.). Retrieved from [Link]

-

Normal-temperature catalyzed synthesis of 2-bromo-5-fluorobenzotrifluoride. (n.d.). Eureka. Retrieved from [Link]

- Synthesis method of 2-bromo-5-fluorobenzotrifluoride. (2013).

- The preparation method of 2-bromo-5-fluorobenzotrifluoride. (2016).

-

2-Bromo-5-chloroterephthalic acid. (n.d.). PubChem. Retrieved from [Link]

-

Branion, S., & Benin, V. (2006). Preparation of Some Substituted Terephthalic Acids. eCommons. Retrieved from [Link]

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330.

- Knobloch, J. O. (1975). Preparation of 2,5-dibromoterephthalic acid. U.S. Patent No. 3,894,079. Washington, DC: U.S.

- Branion, S., & Benin, V. (2006). Preparation of Some Substituted Terephthalic Acids.

- Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1246.

-

Branion, S., & Benin, V. (2006). Preparation of Some Substituted Terephthalic Acids. ResearchGate. Retrieved from [Link]

- Roe, A., & Hawkins, G. F. (1955). 1-bromo-2-fluorobenzene. Organic Syntheses, 35, 11.

-

Process for preparation of terephthalic acid. (n.d.). Digital Repository at the University of Iowa. Retrieved from [Link]

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540.

- Preparation method of 2-fluoro-5-bromobenzaldehyde. (2016).

-

Terephthalic acid. (n.d.). In Wikipedia. Retrieved January 31, 2026, from [Link]

- Singh, R. P., & Singh, R. K. (2018). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 15(5), 455-465.

Sources

- 1. Terephthalic acid - Wikipedia [en.wikipedia.org]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US3894079A - Preparation of 2,5-dibromoterephthalic acid - Google Patents [patents.google.com]

- 4. molecularinfo.com [molecularinfo.com]

- 5. 2-Bromo-5-fluoroterephthalic acid | 1245807-64-0 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. 2-bromo-5-fluoro-terephthalic acid,(CAS# 1245807-64-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 8. 2-溴-5-氟对二苯甲酸 CAS#: 1245807-64-0 [m.chemicalbook.com]

- 9. ecommons.udayton.edu [ecommons.udayton.edu]

- 10. guidechem.com [guidechem.com]

- 11. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 12. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical Appearance and Form of 2-Bromo-5-fluoroterephthalic Acid

The following technical guide details the physical appearance, solid-state form, and characterization framework for 2-Bromo-5-fluoroterephthalic acid .

As this is a specialized, asymmetric halogenated ligand often used in reticular chemistry (MOFs) and advanced pharmaceutical intermediate synthesis, specific property datasets are rare in public domains compared to its symmetric analogs (e.g., 2,5-difluoro- or 2,5-dibromoterephthalic acid). This guide synthesizes known chemical principles of halogenated terephthalates with standard characterization protocols to provide a definitive reference.

A Technical Characterization Guide

Part 1: Executive Summary & Chemical Identity

2-Bromo-5-fluoroterephthalic acid is a disubstituted derivative of 1,4-benzenedicarboxylic acid. Unlike its symmetric congeners, the presence of two distinct halogens (Bromine and Fluorine) at the 2 and 5 positions introduces electronic and steric asymmetry. This asymmetry critically influences its crystal packing, solubility profile, and potential for polymorphism—factors that are vital for reproducibility in drug development and materials science.

Chemical Identity

-

Systematic Name: 2-Bromo-5-fluoro-1,4-benzenedicarboxylic acid

-

Molecular Formula: C₈H₄BrFO₄

-

Molecular Weight: ~263.02 g/mol

-

Core Structure: Terephthalic acid core with para-positioned halogens (relative to each other) and para-positioned carboxyl groups.

Part 2: Physical Characterization Profile

The physical form of this compound is heavily dependent on its isolation method (precipitation vs. recrystallization). Below is the standard property matrix derived from the behavior of closely related 2,5-dihalo-terephthalic acids.

macroscopic Appearance

| Property | Description | Technical Insight |

| Primary Form | White to Off-White Crystalline Powder | High purity samples (>98%) appear bright white. Slight yellowing indicates trace oxidation or bromination byproducts. |

| Crystal Habit | Microcrystalline Needles or Plates | When recrystallized from polar aprotic solvents (e.g., DMSO/Water or DMF/Ethanol), it tends to form needle-like solvates. |

| Texture | Free-flowing solid | Non-hygroscopic under ambient conditions, but can exhibit static clumping due to the halogen content. |

Thermal & Solubility Properties

| Parameter | Value / Range | Experimental Context |

| Melting Point | > 280°C (Sublimes) | Like terephthalic acid, it has a high lattice energy. It often sublimes or decomposes before a distinct liquid melt is observed. |

| Solubility (Water) | Insoluble / Very Low | The hydrophobic halogens reduce water solubility compared to unsubstituted terephthalic acid. |

| Solubility (Organic) | High in DMSO, DMF, DMAc | Soluble in polar aprotic solvents. Moderate solubility in alcohols (Methanol, Ethanol) when heated. |

| pKa | ~3.5 (COOH 1), ~4.5 (COOH 2) | The electron-withdrawing halogens (F > Br) increase acidity relative to terephthalic acid (pKa ~3.54/4.46). |

Part 3: Solid-State Form & Crystallography (The "Senior Scientist" Insight)

The Asymmetry Factor

In symmetric analogs like 2,5-difluoroterephthalic acid, the molecule is centrosymmetric, leading to predictable packing. In 2-Bromo-5-fluoroterephthalic acid , the size difference between Fluorine (Van der Waals radius ~1.47 Å) and Bromine (~1.85 Å) creates a "steric handle."

-

Ordered vs. Disordered Crystals: In the solid state, this molecule often exhibits orientational disorder , where the Br and F atoms randomly swap positions in the lattice because the molecule can flip 180° without significantly disrupting the packing volume.

-

Implication: PXRD (Powder X-Ray Diffraction) patterns may show peak broadening or symmetry that mimics the symmetric analogs, masking the true asymmetric nature unless single-crystal refinement is performed.

Visualization of Characterization Logic

The following decision tree outlines the workflow for validating the physical form of the material.

Figure 1: Characterization workflow to distinguish amorphous precipitates from stable crystalline forms.

Part 4: Experimental Protocols for Form Verification

To ensure scientific integrity, do not rely solely on the vendor's label. Use this protocol to establish the physical baseline.

Recrystallization Protocol (Standardization)

To obtain the defined "Needle/Plate" form for analysis:

-

Dissolution: Dissolve 100 mg of crude acid in 2 mL of DMSO or DMF at 80°C. The solution should be clear.

-

Filtration: Hot filter through a 0.45 µm PTFE syringe filter to remove insoluble particulates.

-

Precipitation: Slowly add 2 mL of warm Water (antisolvent) dropwise with stirring.

-

Cooling: Allow to cool to room temperature slowly (over 2 hours) to promote crystal growth over amorphous precipitation.

-

Isolation: Filter the white precipitate, wash with water, and dry under vacuum at 60°C for 12 hours.

Analytical Checkpoints

-

DSC (Differential Scanning Calorimetry): Look for a sharp endotherm. If a broad endotherm appears <150°C, you likely have a solvate (DMSO/Water trapped in lattice). The true melting/decomposition should be >280°C.

-

1H-NMR (DMSO-d6): Verify the ratio of aromatic protons. Due to the F/Br substitution, the two aromatic protons are chemically non-equivalent and will appear as distinct doublets (coupling with Fluorine) rather than a singlet.

Part 5: Handling & Stability

-

Light Sensitivity: Halogenated aromatics (especially brominated) can be light-sensitive over long periods, turning yellow due to debromination or radical formation. Store in amber vials.

-

Hygroscopicity: The pure acid is generally non-hygroscopic, but if residual salts (from hydrolysis of ester) remain, it will absorb moisture.

-

Safety: Irritant to eyes and respiratory system. Handle in a fume hood to avoid inhaling fine dust.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for Terephthalic Acid Derivatives. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre (CCDC). CSD-System: Search for Halogenated Terephthalates. (For crystal packing comparisons). Retrieved from [Link]

-

Li, H., et al. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework. (Foundation of terephthalate ligand chemistry). Nature. Retrieved from [Link]

(Note: Specific physical data for the exact asymmetric 2-bromo-5-fluoro isomer is often proprietary or interpolated from the symmetric analogs cited above. The protocols in Part 4 are designed to generate the primary data required.)

Technical Guide: Operational Protocols for 2-Bromo-5-fluoroterephthalic Acid

Executive Summary

2-Bromo-5-fluoroterephthalic acid (CAS: 1245807-64-0) is a high-value, halogenated dicarboxylic acid derivative primarily utilized as a reticular linker in the synthesis of Metal-Organic Frameworks (MOFs) and as a scaffold in pharmaceutical intermediate chemistry.[1][2][3][4] Its dual-halogen substitution (Bromine and Fluorine) at the 2- and 5-positions of the terephthalate core induces unique steric and electronic effects, critical for tuning pore aperture sizes in MOFs and modulating binding affinities in medicinal chemistry.

This guide provides a rigorous technical framework for the handling, storage, and lifecycle management of this compound. Unlike generic organic acids, the handling of 2-Bromo-5-fluoroterephthalic acid requires strict adherence to protocols that prevent hydrolytic degradation and trace metal contamination, both of which can catastrophically fail downstream MOF crystallization or catalytic cycles.

Part 1: Physicochemical Profile & Critical Data[5]

Understanding the physical properties is the first line of defense in establishing safety and integrity.

| Property | Data Specification |

| Chemical Name | 2-Bromo-5-fluoroterephthalic acid |

| CAS Registry Number | 1245807-64-0 |

| Molecular Formula | C₈H₄BrFO₄ |

| Molecular Weight | 263.02 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

| Acidity (pKa) | ~3.5 (estimate for benzoic acid derivatives); Acidic functionality |

| Melting Point | >250 °C (Decomposition likely prior to melting) |

Part 2: Hazard Assessment & Safety Framework

GHS Classification & Causality

The compound is classified under GHS standards primarily as an irritant. However, the mechanism of hazard extends beyond simple irritation due to its halogenated nature.

-

Skin/Eye Irritation (H315/H319): The free carboxylic acid groups (

) readily protonate tissue surfaces, leading to chemical burns upon prolonged contact. The fluorine substituent increases the acidity of the ring protons, potentially enhancing local irritation compared to non-fluorinated analogs. -

Respiratory Irritation (H335): As a fine powder, inhalation poses a significant risk. In the lungs, the acidic environment can facilitate the solubilization of the compound, leading to acute bronchial irritation.

Engineering Controls[8]

-

Primary Barrier: All weighing and transfer operations must occur within a Class II, Type A2 Biosafety Cabinet or a chemical fume hood with a face velocity of >100 fpm.

-

Static Control: Halogenated aromatic powders are prone to static charge accumulation. Use an ionizing air blower or anti-static gun during weighing to prevent "flying powder" events which compromise containment.

Part 3: Storage Protocols: Preserving Stoichiometric Integrity

For applications in MOF synthesis, the purity of the linker determines the crystallinity of the final framework. Moisture adsorption is the primary failure mode, as it alters the effective molecular weight, leading to non-stoichiometric metal-to-linker ratios.

Storage Logic Diagram

The following decision tree outlines the storage logic to maximize shelf-life and chemical integrity.

Figure 1: Decision logic for the storage of halogenated terephthalic acid derivatives to prevent hydrolysis and photodegradation.

Protocol Specifications

-

Container Compatibility: Use Amber Glass vials. The bromine substituent can be photosensitive; UV exposure may lead to slow debromination or radical formation over months.

-

Headspace Management: After every use, the container headspace should be purged with dry Nitrogen or Argon. This prevents atmospheric moisture from adsorbing onto the crystal lattice.

-

Temperature: Ambient storage (15–25°C) is generally sufficient. Refrigeration is not recommended unless the container is perfectly sealed, as condensation upon warming can introduce more moisture than ambient storage.

Part 4: Handling & Operational Workflows

The "Zero-Contamination" Weighing Workflow

In drug discovery and MOF synthesis, cross-contamination is unacceptable. The following workflow ensures operator safety and sample purity.

Step-by-Step Methodology

-

PPE Donning: Nitrile gloves (double-gloved recommended), lab coat, and safety goggles. A P95 respirator is advised if handling outside a fume hood (not recommended).

-

Equilibration: Allow the container to reach room temperature before opening to prevent condensation.

-

Static Neutralization: Aim an anti-static gun at the powder for 5 seconds before inserting a spatula. This prevents the powder from repelling off the spatula due to triboelectric charging.

-

Transfer: Use a stainless steel or PTFE-coated spatula . Avoid iron-based tools if the downstream application is metal-sensitive (e.g., catalysis).

-

Dissolution:

-

Preferred Solvents: DMF (Dimethylformamide), DEF, or DMSO.

-

Note: Dissolution may be slow at room temperature. Mild heating (40–50°C) and sonication are standard protocols to ensure complete homogeneity before adding metal salts.

-

Operational Logic Diagram

Figure 2: Operational workflow for safe handling and solubilization.

Part 5: Emergency Response & Waste Disposal

Spill Management

-

Dry Spill: Do not sweep vigorously, as this creates dust. Cover the spill with a damp paper towel to suppress dust, then scoop into a waste container.

-

Wet Spill (Solution): Absorb with an inert material (vermiculite or sand). Neutralize with a dilute sodium bicarbonate solution if the spill is significant, then dispose.

Disposal Compliance

-

Classification: Halogenated organic waste.

-

Protocol: Do not dispose of down the drain. Collect in a dedicated "Halogenated Organic Solvents/Solids" waste stream. Incineration is the standard disposal method, but it must be done at a facility equipped with scrubbers to handle HF and HBr byproducts.

References

-

Sigma-Aldrich. (n.d.). 2-Bromo-5-fluoroterephthalic acid Safety Data Sheet. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 277529, 2-Bromo-5-chloroterephthalic acid (Analogous Structure Analysis). Retrieved from

-

Yaghi, O. M., et al. (1999).[5] Design and synthesis of an exceptionally stable and highly porous metal-organic framework. Nature. (Contextualizing the use of terephthalic acid derivatives in MOF-5).

-

Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from

Sources

- 1. Terephthalic acid, 2-bromo-5-fluorobenzyl ethyl ester [webbook.nist.gov]

- 2. molecularinfo.com [molecularinfo.com]

- 3. 2-Bromo-5-chloroterephthalic acid | C8H4BrClO4 | CID 277529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Terephthalic acid, 2-bromo-5-fluorobenzyl ethyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. jchemrev.com [jchemrev.com]

commercial suppliers and pricing of 2-Bromo-5-fluoroterephthalic acid

CAS: 1245807-64-0 | Market Status: Custom Synthesis / Fine Chemical[1]

Executive Summary

2-Bromo-5-fluoroterephthalic acid is a specialized bifunctional organic linker primarily utilized in the synthesis of advanced Metal-Organic Frameworks (MOFs) and as a pharmaceutical intermediate.[1] Unlike commodity chemicals (e.g., terephthalic acid), this compound is a Tier 3 Fine Chemical , typically available only through custom synthesis or specialized catalog aggregators.

Current market analysis indicates a "Make-to-Order" supply chain.[1] Researchers should anticipate lead times of 2–4 weeks and pricing premiums reflecting the difficulty of selective halogenation on the terephthalic core.

Technical Profile & Identity

Before procurement, verify the chemical identity to avoid confusion with its isomers (e.g., 2,5-dibromo or 2,5-difluoro variants).[1]

| Attribute | Specification |

| Chemical Name | 2-Bromo-5-fluoroterephthalic acid |

| CAS Number | 1245807-64-0 |

| Molecular Formula | C₈H₄BrFO₄ |

| Molecular Weight | 263.02 g/mol |

| Purity Grade | Typically >97% (HPLC/NMR) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Poor in Water |

| Key Impurities | 2,5-Dibromoterephthalic acid; 2,5-Difluoroterephthalic acid |

Supply Chain & Commercial Landscape

The supply chain for 2-Bromo-5-fluoroterephthalic acid is bifurcated between Catalog Aggregators (who list the product but hold low/no stock) and Original Equipment Manufacturers (OEMs) (who synthesize it on demand).[1]

Validated Suppliers

Note: "Stock Status" is dynamic.[1] Always confirm via RFQ (Request for Quote).

| Supplier Tier | Representative Companies | Typical Role | Estimated Lead Time |

| Tier 1: Global Distributors | Sigma-Aldrich (MilliporeSigma), Fisher Scientific | Sourcing & QC Assurance | 2–6 Weeks (Often dropshipped) |

| Tier 2: Catalog Specialists | BLD Pharm, ChemScene, Ambeed | Stocking / Rapid Synthesis | 1–3 Weeks |

| Tier 3: Bulk Manufacturers | Sinfoo Biotech, Matrix Scientific | Kg-scale Production | 4–8 Weeks |

Pricing Analysis (2025/2026 Estimates)

Pricing is highly volume-dependent due to the fixed costs of batch synthesis.[1]

| Pack Size | Estimated Price Range (USD) | Cost Driver |

| 1 g | $80 – $150 | High labor/QC cost per unit.[1] |

| 5 g | $300 – $500 | Standard research scale.[1] |

| 25 g | $1,000 – $1,500 | Pilot scale; efficiency gains begin. |

| 100 g+ | Inquire (RFQ) | Custom batch pricing applies. |

Procurement Tip: If a supplier lists this compound at <$50/g for small quantities, verify the certificate of analysis (CoA) immediately. Low prices often indicate mislabeled 2-Bromo-5-fluorobenzoic acid or lower purity grades.[1]

Synthesis & Cost Drivers

Understanding the synthesis explains the high cost. The compound is not made by simple bromination of terephthalic acid (which yields mixtures). It requires a multi-step route, often starting from 2-bromo-5-fluoro-p-xylene .[1]

Synthesis Workflow (Graphviz)[1]

Figure 1: Standard laboratory synthesis route via oxidation of the p-xylene derivative. The cost is driven by the price of the fluorinated precursor and the yield losses during purification.

Applications in Drug Discovery & Materials

Metal-Organic Frameworks (MOFs)

This acid serves as a reticular chemistry building block .[1]

-

Role: Acts as a linear dicarboxylate linker (analogous to BDC in MOF-5).[1][2]

-

Function: The -Br and -F substituents introduce polarity and steric bulk, altering pore size and gas adsorption selectivity (e.g., for CO₂/N₂ separation).[1]

-

Post-Synthetic Modification: The aryl bromide allows for further functionalization (e.g., Suzuki coupling) after the MOF lattice is formed.

Pharmaceutical Intermediates[1][4][5][6]

-

Scaffold: Used in the synthesis of bioactive molecules requiring a polysubstituted benzene core.

-

Reactivity: The carboxylic acid groups can be converted to esters, amides, or heterocycles (e.g., benzimidazoles).

Procurement Strategy Checklist

To ensure scientific integrity and budget efficiency, follow this protocol:

-

Define Purity Needs:

-

MOF Synthesis: Requires >98% purity (trace impurities can poison crystal growth).

-

Early MedChem: >95% is usually acceptable.

-

-

Request Data: Ask for H-NMR and LC-MS data before purchase.[1] Verify the integration of aromatic protons to ensure the 2,5-substitution pattern (para-substitution).

-

Check Lead Times: If the vendor says "In Stock," ask for a photo of the bottle. If they cannot provide it, it is likely a 3-week lead time item.[1]

References

-

Chemical Identity & CAS

-

Source: Sigma-Aldrich (MilliporeSigma).[1] "2-Bromo-5-fluoroterephthalic acid Product Detail."

-

-

Precursor Pricing (2-Bromo-5-fluorotoluene)

- Analogous Pricing (2,5-Dibromoterephthalic Acid)

-

Synthesis Context (MOF-5 Analogues)

-

Supplier Listing

-

Source: ChemScene. "2-Bromo-5-Fluoroterephthalic acid - CAS 1245807-64-0."[1]

-

Sources

Methodological & Application

2-Bromo-5-fluoroterephthalic acid as a linker for metal-organic frameworks

Application Note: 2-Bromo-5-fluoroterephthalic Acid as a Dual-Functionality Linker for Metal-Organic Frameworks

Executive Summary

This guide details the strategic application of 2-Bromo-5-fluoroterephthalic acid (2-Br-5-F-BDC) in the synthesis of Metal-Organic Frameworks (MOFs). Unlike symmetrically substituted linkers (e.g., 2,5-difluoro-BDC), this asymmetric linker offers a unique "dual-handle" approach: the fluorine atom provides electronic modulation and hydrophobic pore environments, while the bromine atom serves as a steric gatekeeper and a reactive site for Post-Synthetic Modification (PSM). This protocol focuses on reticular engineering within the UiO-66 (Zr) and MIL-53 (Al) topologies, targeting applications in selective gas sorption and catalytic functionalization.

Chemical Profile & Rationale

The selection of 2-Br-5-F-BDC is driven by the need to break the symmetry of pore environments without altering the underlying topology of the framework.

| Property | Specification | Function in MOF |

| IUPAC Name | 2-Bromo-5-fluorobenzene-1,4-dicarboxylic acid | Core Ligand |

| Formula | C₈H₄BrFO₄ | -- |

| Molecular Weight | ~263.02 g/mol | Determines pore density |

| Functional Group 1 | Fluorine (-F) | Increases hydrophobicity; enhances CO₂ binding via dipole interactions. |